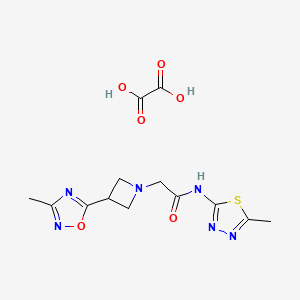

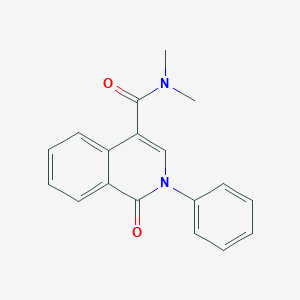

![molecular formula C15H12F3N3O B2527796 4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile CAS No. 339102-96-4](/img/structure/B2527796.png)

4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of benzylmalononitriles and benzylidenemalononitrile, as described in the first paper . This process likely involves the formation of a dihydropyridine ring, a common structural motif in many biologically active molecules. The synthesis route is characterized by the use of spectral data (IR, NMR, MS) and chemical degradation for structure elucidation.

Molecular Structure Analysis

While the exact molecular structure of 4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile is not provided, the structure of similar compounds has been elucidated using spectral data . This suggests that similar analytical techniques could be employed to determine the structure of the compound . The presence of a trifluoromethyl group and a benzylamino moiety in the compound suggests that it would exhibit unique electronic and steric properties.

Chemical Reactions Analysis

The second paper discusses the asymmetric synthesis of related compounds that can serve as precursors for the synthesis of β-hydroxy-α-amino acids . These compounds are synthesized through a Strecker-type reaction and can undergo further transformations, such as base-induced cyclization and hydrolysis of the nitrile group. This indicates that this compound may also participate in similar chemical reactions, potentially leading to the formation of novel amino acid derivatives.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. The presence of electron-withdrawing groups such as the trifluoromethyl group would likely affect the compound's acidity and reactivity. The methoxy and nitrile groups could influence its solubility and interaction with other molecules. The benzylamino group might also contribute to the compound's potential for forming hydrogen bonds and its overall stability.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

Research on nicotinonitrile derivatives, like the ones studied by Chantrapromma et al. (2009), demonstrates the complexity of molecular interactions and the potential for these compounds in designing new materials or drugs. The detailed structural analysis of such derivatives, including their non-planar configurations and intramolecular interactions, could be relevant for understanding the chemical behavior and reactivity of 4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile (Chantrapromma et al., 2009).

Organic Synthesis and Chemical Reactivity

The study of similar compounds, like the one by Abdel-Aziz (2007), provides insights into the synthetic routes and reactivity of nicotinonitrile derivatives. These findings are crucial for developing new synthetic methodologies and for the preparation of compounds with potential biological or industrial applications (Abdel-Aziz, 2007).

Potential in Drug Development

The antimicrobial activity of nicotinonitrile derivatives, as researched by Okasha et al. (2022), suggests that this compound could be explored for its biological properties. Such studies are foundational for the development of new antimicrobial agents, which is critical in addressing the growing concern of antibiotic resistance (Okasha et al., 2022).

Corrosion Inhibition

Research on pyridine derivatives, including nicotinonitriles, for corrosion inhibition in industrial applications highlights another potential use of this compound. Such compounds can offer effective protection for metals in aggressive environments, which is essential for extending the lifespan of industrial machinery and infrastructure (Ansari et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-2-[[3-(trifluoromethyl)phenyl]methylamino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O/c1-22-13-5-6-20-14(12(13)8-19)21-9-10-3-2-4-11(7-10)15(16,17)18/h2-7H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPLTQIWAPAGQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NCC2=CC(=CC=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

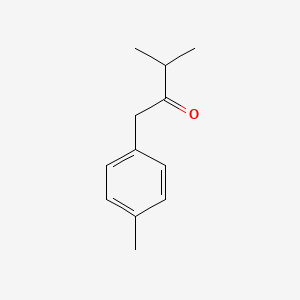

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2527715.png)

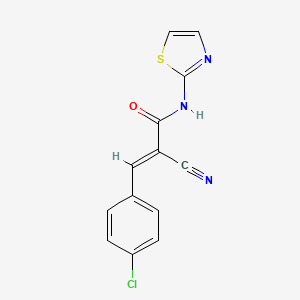

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

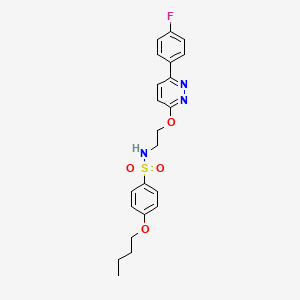

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)